4-(2-Chlorophenoxy)benzonitrile

描述

Significance of Aryl Ethers in Organic Synthesis and Advanced Materials Science

Aryl ethers, characterized by an oxygen atom connected to two aryl groups, are crucial structures in organic chemistry. solubilityofthings.com Their synthesis and application are of great interest in various fields, including pharmaceuticals and agriculture. organic-chemistry.org The diaryl ether linkage is a key component in numerous biologically active compounds and advanced materials.

The synthesis of aryl ethers is typically achieved through methods such as the Williamson ether synthesis, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed reactions like the Ullmann condensation and Buchwald-Hartwig amination. solubilityofthings.comarkat-usa.org The Williamson ether synthesis is a widely used method for preparing both symmetrical and unsymmetrical ethers. solubilityofthings.com However, for the synthesis of diaryl ethers, the Ullmann condensation has been a historically important method. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst, often at high temperatures. wikipedia.org Modern advancements have led to the development of milder Ullmann-type reactions using various ligands and copper sources that allow the reaction to proceed at lower temperatures. organic-chemistry.orgacs.org

Nucleophilic aromatic substitution (SNAr) provides another route to aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.orgfishersci.co.uk The presence of groups like nitro or cyano facilitates the attack of a nucleophile, such as a phenoxide, on the aromatic ring. acs.orgacs.org Recent research has focused on developing SNAr reactions that can proceed under mild conditions. acs.orgacs.org

The resulting aryl ethers are not only synthetic intermediates but also find direct applications in materials science, for instance, in the synthesis of poly(arylene ether)s, which are high-performance polymers. arkat-usa.org

Role of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile, a simple aromatic organic compound with the formula C₆H₅(CN), and its derivatives are versatile compounds in organic synthesis. wikipedia.org The cyano group is a valuable functional group that can be converted into other functionalities such as amines and carboxylic acids. atamankimya.com Benzonitrile itself is used as a solvent and as a precursor for various chemicals, including pharmaceuticals, dyes, and resins. atamankimya.commedcraveonline.com

Substituted benzonitriles are important intermediates in the production of a wide range of organic compounds. medcraveonline.com For example, chlorobenzonitrile isomers are used as precursors for pigments and dyes. wikipedia.orgwikipedia.org The reactivity of the benzonitrile moiety allows for its participation in various chemical transformations, making it a key building block in medicinal chemistry and materials science. atamankimya.com Benzonitrile derivatives can form coordination complexes with transition metals, which serve as useful synthetic intermediates. wikipedia.orgatamankimya.com Research has also explored the biological activities of various benzonitrile derivatives, including their potential as herbicides and in pharmaceutical applications. researchgate.netresearchgate.netacs.org

Overview of 4-(2-Chlorophenoxy)benzonitrile within the Context of Chemical Synthesis and Application Potential

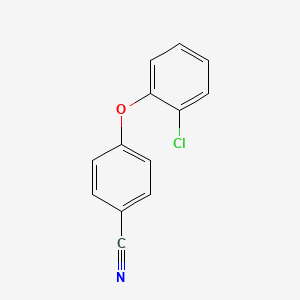

This compound is a specific substituted diaryl ether that incorporates both the phenoxy and benzonitrile structural motifs. Its chemical structure consists of a benzonitrile ring where the hydrogen at position 4 is substituted by a 2-chlorophenoxy group.

The synthesis of this compound can be envisioned through standard ether synthesis methodologies. A common approach would be the Ullmann condensation, reacting 4-halobenzonitrile (such as 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile) with 2-chlorophenol (B165306) in the presence of a copper catalyst and a base. arkat-usa.orgwikipedia.orgtandfonline.com Alternatively, a nucleophilic aromatic substitution reaction could be employed, where 4-fluorobenzonitrile (B33359) is reacted with the sodium or potassium salt of 2-chlorophenol. The electron-withdrawing nature of the nitrile group at the para position facilitates this type of substitution. fishersci.co.ukacs.org

The application potential of this compound lies in its utility as a chemical intermediate. The presence of the nitrile group allows for its conversion to other functional groups, such as amines or carboxylic acids, which can then be used to build more complex molecules. The diaryl ether linkage is a stable structural unit found in many biologically active compounds. Given that related chlorophenoxy compounds have applications as herbicides and that benzonitrile derivatives are used in pharmaceuticals, this compound could be a precursor for new compounds in these areas. For instance, the related compound 2-(2-chlorophenoxy)-5-nitro-benzonitrile is noted as a valuable intermediate in the synthesis of pharmaceuticals and pesticides. ontosight.ai

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 146537-85-1 (for 2-isomer) | C₁₃H₈ClNO | 229.66 |

| 2-(4-Chlorophenoxy)benzonitrile | 146537-85-1 | C₁₃H₈ClNO | 229.66 |

| 4-(4-Chlorophenoxy)benzonitrile | 74448-92-3 | C₁₃H₈ClNO | 229.66 |

| 2-Chlorobenzonitrile | 873-32-5 | C₇H₄ClN | 137.57 |

| 4-Chlorobenzonitrile | 623-03-0 | C₇H₄ClN | 137.57 |

| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 |

Data for this compound is inferred from related isomers due to limited direct availability in the search results. The CAS number provided for 2-(4-Chlorophenoxy)benzonitrile is the same as what some sources list for the 2-isomer, indicating potential ambiguity in databases. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

4-(2-chlorophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOWOWNSJYRWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 2 Chlorophenoxy Benzonitrile

X-ray Diffraction Studies for Solid-State Structure Elucidation

While specific single-crystal X-ray diffraction data for 4-(2-Chlorophenoxy)benzonitrile is not publicly available in the Cambridge Structural Database (CSD) or other common crystallographic databases, the structural characteristics can be inferred from studies on closely related compounds. For instance, the crystal structure of 4-(chloromethyl)benzonitrile (B47464) reveals a well-defined arrangement in the solid state, highlighting the importance of molecular packing and intermolecular forces. researchgate.net Similarly, investigations into 4-(2/3-methoxyphenoxy)phthalonitrile demonstrate how substitutions on the phenoxy ring influence crystal packing through various short contacts. bohrium.com

Single Crystal X-ray Diffraction Analysis

The determination of the single-crystal X-ray structure of this compound would provide definitive proof of its molecular geometry, including bond lengths, bond angles, and torsion angles. This technique is crucial for understanding the spatial arrangement of the chlorophenoxy and benzonitrile (B105546) moieties relative to each other. Although a specific CCDC deposition number for this compound is not found, the general methodology for such an analysis involves crystallizing the compound and subjecting it to X-ray diffraction, followed by structure solution and refinement. mdpi.com

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

In the absence of a specific crystal structure for this compound, the nature of its intermolecular interactions can be predicted based on the functional groups present. The molecule possesses aromatic rings that can participate in π-π stacking and C-H...π interactions. The chlorine atom and the nitrile group can act as weak hydrogen bond acceptors, forming C-H...Cl and C-H...N interactions, respectively. These types of interactions are known to play a significant role in the stabilization of crystal lattices of related organic molecules. nih.govrsc.org For example, studies on triclosan, which contains a dichlorophenoxy group, have detailed the complex network of intermolecular interactions that dictate its solid-state conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound in solution.

Proton NMR (¹H NMR) Analysis

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2', H-6' (benzonitrile) | 7.6 - 7.8 | d | ~8-9 |

| H-3', H-5' (benzonitrile) | 7.0 - 7.2 | d | ~8-9 |

| Aromatic Protons (chlorophenoxy) | 6.9 - 7.5 | m | - |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be characteristic of the aromatic carbons, the carbon of the nitrile group, and the carbons bonded to the chlorine and oxygen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C≡N | 118 - 120 |

| Quaternary Carbons | 105 - 160 |

| Aromatic CH Carbons | 115 - 135 |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Advanced Multi-dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal the coupling relationships between protons on the same ring system. HSQC would correlate each proton signal to its directly attached carbon atom. HMBC experiments would establish long-range correlations between protons and carbons, confirming the ether linkage between the two aromatic rings. Although no specific literature reports the use of these techniques for this compound, their application is a standard procedure in the structural elucidation of novel organic compounds.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes expected in the FT-IR spectrum include the characteristic nitrile (C≡N) stretch, which typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. Studies on similar benzonitrile derivatives, such as 4-acetyl benzonitrile and 4-formyl benzonitrile, show this peak around 2220-2236 cm⁻¹. researchgate.netnih.gov For 4-chloro-2-methyl benzonitrile, a structurally similar compound, the C≡N stretching mode is observed at a specific frequency that provides a strong comparative reference. ijtsrd.com

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The diaryl ether linkage (Ar-O-Ar) is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically a strong band found in the 1200-1270 cm⁻¹ range, while the symmetric stretch is weaker and appears at a lower frequency. The presence of the chlorine atom on one of the phenyl rings will also influence the spectrum, with the C-Cl stretching vibration expected in the 1000-1100 cm⁻¹ region, though its intensity can be variable.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound and Comparison with Related Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound Data (cm⁻¹) and Compound Name |

| Aromatic C-H Stretch | 3100-3000 | ~3083 (Benzonitrile) researchgate.net |

| Nitrile (C≡N) Stretch | 2240-2220 | 2235 (Benzonitrile) researchgate.net, 2220-2236 (Substituted Benzonitriles) researchgate.netnih.gov |

| Aromatic C=C Stretch | 1600-1450 | 1601 (Benzonitrile) researchgate.net, 1580-1450 (Various aromatics) |

| Asymmetric C-O-C Stretch | 1270-1200 | 1250-1200 (Diaryl ethers) |

| C-Cl Stretch | 1100-1000 | ~1050 (Chlorinated aromatics) |

| Aromatic C-H Bend | 900-675 | 750-850 (Substituted benzenes) |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and data from analogous compounds. The exact peak positions for this compound may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, with non-polar bonds and symmetric vibrations often yielding stronger signals. For this compound, the C≡N stretch is also a prominent feature in the Raman spectrum, typically appearing in the same 2220-2240 cm⁻¹ region as in the FT-IR spectrum. researchgate.net The aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong and sharp.

In a study of neat benzonitrile, Raman resonances were observed at 1011, 1194, 1601, 2235, and 3083 cm⁻¹. researchgate.net The analysis of symmetrically substituted 1,3-diphenylurea (B7728601) and dibenzyl ketone also provides insights into the vibrational modes of molecules with multiple phenyl rings. nih.gov For this compound, the Raman spectrum would be a composite of the vibrations from both the 4-cyanophenoxy and the 2-chlorophenyl moieties. DFT studies on related molecules have been used to predict and assign Raman active modes, which would be a valuable approach for a definitive analysis of the title compound. nih.gov

Table 2: Predicted Raman Active Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound Data (cm⁻¹) and Compound Name |

| Aromatic C-H Stretch | 3100-3000 | 3083 (Benzonitrile) researchgate.net |

| Nitrile (C≡N) Stretch | 2240-2220 | 2235 (Benzonitrile) researchgate.net |

| Aromatic Ring Breathing | 1000-1030 | ~1011 (Benzonitrile) researchgate.net |

| Aromatic C=C Stretch | 1600-1580 | 1601 (Benzonitrile) researchgate.net |

| Symmetric C-O-C Stretch | 1150-1050 | (Typically weak in Raman) |

Note: This table presents predicted frequencies based on data from analogous compounds. The exact peak positions and intensities for this compound would require experimental measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic nature. The presence of chromophores, such as the phenyl rings and the nitrile group, and auxochromes, like the ether oxygen and the chlorine atom, will influence the position and intensity of these bands.

Generally, benzenoid compounds exhibit two main absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm, corresponding to π → π* transitions. nih.gov In substituted benzenes, these bands can shift and their intensities can change. For chlorophenoxy herbicides, which share structural similarities with the title compound, characteristic absorption bands are observed in the 270–300 nm range, attributed to π → π* and n → π* transitions. nih.govresearchgate.net A more intense absorption is typically seen below 240 nm, also arising from the aromatic system. nih.gov

The conjugation of the nitrile group with the phenyl ring and the electronic effects of the phenoxy and chloro substituents are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The ether linkage allows for some electronic communication between the two aromatic rings, which can also influence the electronic spectrum. Studies on cyanophenoxy-substituted compounds have shown complex absorption patterns, and similar behavior would be anticipated for this compound. researchgate.netmdpi.com

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π → π* (Primary) | 200-240 | High intensity, characteristic of the aromatic systems. |

| π → π* (Secondary) | 270-300 | Lower intensity, may show fine structure. |

| n → π | 270-300 | Often overlaps with the secondary π → π band, typically weak. |

Note: The exact λmax values and molar absorptivities are dependent on the solvent used and would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₃H₈ClNO), the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺• that is approximately one-third the intensity of the [M]⁺• peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, guided by the stability of the resulting fragment ions. The ether linkage is a likely site for initial cleavage.

Common fragmentation pathways for related compounds such as benzonitrile and chlorobenzonitriles can provide insight into the expected fragmentation of the title compound. nih.govnist.govrsc.org For instance, the loss of the HCN molecule from the benzonitrile moiety is a known fragmentation pathway. nih.govrsc.org

Predicted fragmentation pathways for this compound include:

Cleavage of the ether bond: This can occur on either side of the oxygen atom, leading to the formation of a 2-chlorophenoxy radical and a 4-cyanophenyl cation, or a 4-cyanophenoxy radical and a 2-chlorophenyl cation.

Loss of CO: Rearrangement followed by the loss of a neutral carbon monoxide molecule is a common fragmentation pathway for diaryl ethers.

Loss of Cl: Cleavage of the carbon-chlorine bond would result in a fragment ion with a mass 35 or 37 units less than the parent ion.

Loss of HCN: Fragmentation of the benzonitrile ring can lead to the expulsion of a neutral hydrogen cyanide molecule.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Identity | Notes |

| 229/231 | [M]⁺•, Molecular ion | Isotopic pattern due to ³⁵Cl/³⁷Cl |

| 127/129 | [C₆H₄ClO]⁺ | From cleavage of the C-O bond |

| 102 | [C₇H₄N]⁺ | From cleavage of the O-C bond |

| 111/113 | [C₆H₄Cl]⁺ | 2-chlorophenyl cation |

| 119 | [C₇H₅NO]⁺ | 4-cyanophenoxy cation |

| 76 | [C₆H₄]⁺ | Benzyne radical cation from loss of HCN from [C₇H₄N]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometer. The m/z values are for the most abundant isotope of each element, except where the chlorine isotopic pattern is noted.

Theoretical and Computational Investigations of 4 2 Chlorophenoxy Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict various molecular attributes, offering a balance between computational cost and accuracy. For 4-(2-chlorophenoxy)benzonitrile, DFT calculations provide a foundational understanding of its geometry and electronic characteristics.

Optimization of Molecular Geometrical Parameters

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. For substituted benzonitrile (B105546) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide optimized structural parameters that are in good agreement with experimental data where available. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for Substituted Benzonitriles

| Parameter | Typical Calculated Value (Å or °) | Reference Compound |

| C≡N Bond Length | 1.142 | 4-(4-Cyanobenzoylmethyl)benzonitrile nih.gov |

| C-C (in benzene (B151609) ring) | 1.38 - 1.40 | General Substituted Benzenes |

| C-O (ether) | 1.36 - 1.42 | Anisole Derivatives |

| C-Cl | ~1.74 | Chlorobenzene |

| C-C-C (in benzene ring) | ~120 | General Substituted Benzenes |

| C-O-C Angle | 115 - 120 | Diphenyl Ether Derivatives |

Note: The values presented are typical ranges and specific values for this compound would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For benzonitrile derivatives, the HOMO is typically a π-orbital delocalized over the benzene ring and the cyano group, while the LUMO is often a π*-orbital. The introduction of substituents can significantly alter the energies of these orbitals. rsc.org In this compound, the chlorophenoxy group, with its electron-donating oxygen atom and electron-withdrawing chlorine atom, would influence the electron distribution and thus the energies of the FMOs. DFT calculations can precisely quantify these energies and the resulting HOMO-LUMO gap. mdpi.com

Table 2: Conceptual Data from FMO Analysis of a Substituted Benzonitrile

| Parameter | Energy (eV) |

| EHOMO | -5.947 |

| ELUMO | -2.389 |

| HOMO-LUMO Gap (ΔE) | 3.558 |

Note: Data is for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile and serves as an illustrative example. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas and susceptible to nucleophilic attack. Green regions represent neutral potential. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to the lone pair of electrons. acs.org The oxygen atom of the ether linkage would also exhibit a negative potential. acs.org The hydrogen atoms of the benzene rings would show positive potential. The chlorine atom, being electronegative, would also influence the electrostatic potential distribution. The MEP map provides a clear visual guide to the molecule's reactive sites. acs.orgacs.org

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It examines the interactions between filled and vacant orbitals, which can be interpreted as charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.govdergipark.org.tr

Calculated Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. esisresearch.org The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of the experimental bands. nih.gov

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C≡N stretching vibration (typically in the range of 2220-2240 cm⁻¹), C-O-C stretching vibrations, C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes. nih.govresearchgate.net By comparing the calculated frequencies with experimental spectra, a detailed understanding of the vibrational modes of the molecule can be achieved. Often, the calculated frequencies are scaled by a factor to improve agreement with experimental values due to the approximations inherent in the theoretical methods. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or in the solid state. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. stanford.edu

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses flexibility, particularly around the C-O-C ether linkage, allowing for different relative orientations of the two phenyl rings. MD simulations can reveal the preferred conformations and the energy barriers between them. acs.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. stanford.edu In a condensed phase, molecules of this compound will interact with each other through various forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. nih.gov MD simulations can characterize these interactions and provide information about the local structure and organization of the molecules in a liquid or solid. nih.govmdpi.com For example, simulations of benzonitrile have shown the presence of local antiparallel configurations due to Coulombic interactions. nih.gov Similar insights could be gained for the substituted derivative.

Molecular Docking Studies of Theoretical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand the interaction between a ligand and its protein target.

In a typical molecular docking study of this compound, the compound would be docked into the active site of a relevant protein target. For instance, given that related diaryl ether compounds exhibit herbicidal activity, a potential target could be an enzyme from a crucial plant biochemical pathway, such as acetolactate synthase. researchgate.net The primary outputs of such a study would be the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the identification of key intermolecular interactions. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.

A hypothetical data table for such a study is presented below. The data within is for illustrative purposes only and is not based on published experimental or computational results for this compound.

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Acetolactate Synthase | -8.5 | Val123, Ala205 | Hydrophobic |

| Ser150 | Hydrogen Bond | ||

| Leu310 | van der Waals |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic structure and properties of molecules. These calculations provide valuable insights into the reactivity and stability of a compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability.

Other calculated global reactivity indices include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors help in understanding the chemical reactivity and kinetic stability of the molecule. For example, a large HOMO-LUMO gap generally implies high stability and low reactivity.

While studies on other substituted benzonitriles have been conducted, specific values for this compound are not found in the surveyed literature. Current time information in Edmonton, CA. A table of theoretical quantum chemical descriptors that would result from such a study is shown below for illustrative purposes.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Value |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.25 |

| Energy Gap (ΔE) (eV) | 5.53 |

| Electronegativity (χ) | 4.015 |

| Chemical Hardness (η) | 2.765 |

| Global Softness (S) | 0.362 |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Theoretical calculations can predict the NLO properties of a molecule, with the first-order hyperpolarizability (β) being a key parameter for second-order NLO response.

The evaluation of NLO properties for this compound would involve quantum chemical calculations to determine the components of the hyperpolarizability tensor. The magnitude of the total hyperpolarizability (β_tot) indicates the potential of the molecule to exhibit NLO behavior. Such studies often explore the relationship between molecular structure, electronic properties (like charge transfer), and the resulting NLO response. nih.gov

Although the NLO properties of various organic chromophores have been investigated theoretically, specific calculated values for this compound are not documented in the available literature. An example of how such data would be presented is provided in the hypothetical table below.

Table 3: Hypothetical Non-Linear Optical Properties of this compound

| Parameter | Calculated Value (esu) |

| β_xx | 1.5 x 10⁻³⁰ |

| β_xy | 0.8 x 10⁻³⁰ |

| β_yy | 2.1 x 10⁻³⁰ |

| β_tot | 3.5 x 10⁻³⁰ |

Chemical Reactivity and Mechanistic Studies Involving 4 2 Chlorophenoxy Benzonitrile

Investigation of Nucleophilic and Electrophilic Reaction Pathways

The concept of nucleophiles (electron-rich species that donate an electron pair) and electrophiles (electron-poor species that accept an electron pair) is central to understanding the reaction pathways of 4-(2-Chlorophenoxy)benzonitrile. masterorganicchemistry.com The molecule presents distinct regions susceptible to either type of attack.

Electrophilic Sites: The carbon atom of the nitrile group (-C≡N) is electrophilic due to the high electronegativity of the nitrogen atom. The aromatic carbons of the benzonitrile (B105546) ring are also rendered electron-deficient by the potent electron-withdrawing effect of the nitrile group, making them potential, albeit weak, sites for nucleophilic attack. libretexts.org

Nucleophilic Sites: The lone pair of electrons on the ether oxygen atom and the π-electron system of the chlorophenoxy ring constitute nucleophilic regions. youtube.com The nitrogen atom of the nitrile group also possesses a lone pair of electrons.

Computational studies on similar aromatic structures, such as certain Selective Androgen Receptor Modulators (SARMs), utilize molecular electrostatic potential (MEP) maps to visualize these reactive areas. Regions with negative electrostatic potential (typically shown in red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. acs.orgacs.org For this compound, the chlorophenoxy ring would exhibit a more negative potential due to the electron-donating ether oxygen, whereas the benzonitrile ring would show a more positive potential.

Aromatic Substitution Reactions on the Benzonitrile and Chlorophenoxy Moieties

Aromatic substitution reactions are key transformations for this compound. The two aromatic rings exhibit contrasting behaviors due to their different substituents.

On the Benzonitrile Moiety: The nitrile group (-C≡N) is a strong deactivating, meta-directing group for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature. Therefore, reactions like nitration or Friedel-Crafts acylation on this ring would be difficult and, if forced, would likely occur at the positions meta to the nitrile group.

Conversely, this electron-withdrawing character activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.org In an SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring that contains a good leaving group. The presence of a strong electron-withdrawing group, such as a nitrile, ortho or para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. libretexts.org While this compound does not have a leaving group on the benzonitrile ring itself, its electron-deficient nature is a critical aspect of its reactivity.

On the Chlorophenoxy Moiety: This ring is subject to the competing electronic effects of the activating phenoxy oxygen and the deactivating chloro substituent.

Electrophilic Aromatic Substitution (EAS): The ether oxygen is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. youtube.com The chlorine atom is a deactivating group but is also an ortho-, para-director. The positions on this ring are: C2 (chloro), C3 (ortho to ether, meta to chloro), C4 (para to ether, meta to chloro), C5 (meta to ether, ortho to chloro), and C6 (ortho to ether, ortho to chloro). The directing effects would favor substitution at positions 4 and 6.

Nucleophilic Aromatic Substitution (NAS): The substitution of the chlorine atom by a nucleophile is generally challenging for aryl halides. libretexts.org Such reactions typically require harsh conditions or activation by strong electron-withdrawing groups positioned ortho or para to the halogen. In this molecule, the activating groups on the ring are electron-donating, making direct SNAr substitution of the chlorine unlikely under standard conditions.

Hydrolysis and Other Abiotic Degradation Mechanisms in Controlled Systems

The primary site for hydrolytic degradation in this compound is the nitrile group.

Hydrolysis: The conversion of a nitrile to a carboxylic acid is a well-documented transformation.

Acid-Catalyzed Hydrolysis: Studies on benzonitrile itself show that the acid-catalyzed mechanism involves an initial, equilibrium N-protonation of the nitrile. This is followed by the rate-limiting step: the nucleophilic attack of a water molecule on the now more electrophilic carbon atom of the nitrile group. rsc.org This process ultimately yields the corresponding carboxylic acid, which in this case would be 4-(2-Chlorophenoxy)benzoic acid.

Enzymatic Hydrolysis: Research on structurally related benzonitrile herbicides demonstrates that microorganisms can also facilitate this transformation. Soil actinobacteria, for instance, utilize nitrilase enzymes to hydrolyze compounds like chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) and bromoxynil (B128292) into their corresponding substituted benzoic acids. researchgate.netnih.gov The reaction rates in these biological systems are sensitive to the other substituents on the aromatic ring. nih.gov

Other Abiotic Degradation: Besides hydrolysis, other abiotic processes can contribute to the degradation of such compounds in controlled environments. snu.ac.kr These can include:

Photolysis: Light-induced redox reactions can occur if the molecule absorbs light in the UV-visible spectrum.

Oxidation: Strong oxidizing agents or advanced oxidation processes (AOPs) can lead to the breakdown of the molecule.

Reductive Dechlorination: Under certain reductive conditions, the carbon-chlorine bond can be cleaved.

| Degradation Pathway | Moiety Affected | Primary Product | Conditions |

| Acid-Catalyzed Hydrolysis | Benzonitrile | 4-(2-Chlorophenoxy)benzoic acid | Aqueous acid (e.g., H₂SO₄, HCl) rsc.org |

| Enzymatic Hydrolysis | Benzonitrile | 4-(2-Chlorophenoxy)benzoic acid | Nitrilase-producing bacteria researchgate.netnih.gov |

| Photolysis | Entire Molecule | Various degradation products | UV/Visible light exposure snu.ac.kr |

Derivatization Reactions for the Synthesis of Novel Compound Libraries

Derivatization is the chemical modification of a compound to produce a new substance with different properties, often for analysis or to create a library of related compounds for screening purposes. journalajacr.com this compound can be derivatized in several ways.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using common reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new, highly versatile functional group, 4-(2-Chlorophenoxy)benzylamine, which can undergo a host of subsequent reactions to build novel compound libraries.

Use in Cross-Coupling Reactions: Halogenated benzonitriles are valuable reagents in synthetic chemistry. For example, a study demonstrated the use of 4-iodobenzonitrile (B145841) as a fluorogenic derivatizing reagent for an amino acid. nih.gov The derivatization occurs via a palladium-catalyzed Suzuki coupling reaction, where the iodo-substituent is replaced, forming a new carbon-carbon bond and yielding a fluorescent cyanobiphenyl derivative. nih.gov This highlights how a molecule like this compound, with its chloro-substituent, could potentially be used as a building block in similar cross-coupling derivatizations.

| Reaction Type | Reagent/Catalyst | Functional Group Transformation | Product Class |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | -C≡N → -CH₂NH₂ | Benzylamines |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | -Cl → -Aryl | Biaryl compounds nih.gov |

| Nitrile Hydrolysis | H₃O⁺ | -C≡N → -COOH | Benzoic acids rsc.org |

Catalytic Applications in Organic Transformations

While the compound itself may not be a catalyst, it serves as an important substrate in various catalytic organic transformations, primarily in metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and materials.

The carbon-chlorine bond on the phenoxy ring, while less reactive than a C-Br or C-I bond, can participate in cross-coupling reactions under appropriate catalytic conditions.

Suzuki Coupling: As mentioned, this reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov Reacting this compound with an arylboronic acid could yield complex tri-aryl ether structures.

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated compound (like an acrylate) with an organohalide and a palladium catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an organohalide and an amine. This could be used to replace the chlorine atom with various amino groups.

These catalytic methods allow for the precise and efficient formation of new C-C, C-N, and C-O bonds, making this compound a potentially valuable building block for creating diverse and complex molecular architectures.

Interactions with Metal Salts and Complexes

The nitrile group is a known ligand for transition metals. The nitrogen atom's lone pair of electrons can coordinate to a metal center to form stable complexes.

A study on a related ligand, 4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrile, demonstrated its ability to form complexes with palladium(II) and ruthenium(II) salts. The experimental procedure involved mixing the benzonitrile-containing ligand with the metal chloride (PdCl₂ or RuCl₃) in ethanol (B145695) and refluxing the mixture for several hours. This resulted in the formation of colored precipitates of the metal complexes. Analysis suggested the formation of complexes with specific geometries, such as square planar for Pd(II) and octahedral for Ru(II), indicating that the benzonitrile derivative acts as a ligand, coordinating to the metal ion. This serves as a direct model for how this compound could interact with various metal salts to form coordination complexes.

| Metal Salt | Solvent | Conditions | Resulting Complex Geometry (Example) |

| Palladium(II) Chloride (PdCl₂) | Ethanol | Reflux | Square Planar |

| Ruthenium(III) Chloride (RuCl₃) | Ethanol | Reflux | Octahedral |

Applications of 4 2 Chlorophenoxy Benzonitrile As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Phenoxyphenyl Ketones

Alternatively, the nitrile can react with an organometallic reagent, such as a Grignard reagent or an organolithium compound, through a nucleophilic addition to form an imine salt. Subsequent hydrolysis of this intermediate would also lead to the formation of a ketone. The specific reagents and reaction conditions would determine the nature of the substituents on the resulting phenoxyphenyl ketone.

Intermediate for Triazole Compounds

The synthesis of triazole compounds often involves the construction of the five-membered heterocyclic ring through various cyclization strategies. The nitrile group in 4-(2-Chlorophenoxy)benzonitrile can serve as a key functional group in the formation of the triazole ring. One common method involves the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). In this approach, the nitrile group of this compound could react with an organic azide in the presence of a suitable catalyst, often a copper(I) species, to form a 1,2,3-triazole derivative.

Another potential pathway involves the reaction of the nitrile with hydrazine (B178648) or its derivatives. For instance, reaction with hydrazine followed by cyclization with a one-carbon synthon could lead to the formation of a 1,2,4-triazole (B32235) ring. The specific reaction conditions and the choice of reagents would dictate the final structure of the triazole compound. Triazole derivatives are of significant interest due to their wide range of biological activities, including their use as antifungal agents in agriculture and medicine.

Building Block for Various Heterocyclic Compounds

The reactivity of the nitrile group makes this compound a versatile building block for the synthesis of a diverse array of heterocyclic compounds beyond triazoles. The nitrile moiety can participate in various cyclization reactions to form different ring systems. For example, it can undergo reactions with dinucleophiles to construct six-membered heterocyclic rings.

Furthermore, the aromatic rings of this compound can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of other reactive groups. These new functionalities can then be utilized in subsequent cyclization steps to build more complex heterocyclic architectures. The specific heterocyclic system synthesized would depend on the chosen reaction partners and conditions.

Utilization in Advanced Materials Science Applications

The rigid structure and the presence of polar functional groups in this compound make it an interesting candidate for the development of advanced materials with specific properties.

Liquid Crystal (LC) Blocks and Building Blocks

The elongated and somewhat rigid molecular shape of this compound is a characteristic often found in molecules that exhibit liquid crystalline properties. The presence of the polar nitrile group and the chloro-substituent can contribute to the dipole moment and polarizability of the molecule, which are important factors for the formation of liquid crystal phases. While direct application as a liquid crystal itself might be limited, it can serve as a key building block in the synthesis of more complex liquid crystalline materials. By incorporating this unit into larger molecular structures, such as polymers or oligomers, it is possible to design materials with specific mesophase behaviors and electro-optical properties.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The benzonitrile (B105546) group is a well-established precursor for the formation of a tetrazole ring, a key structural feature in many pharmacologically active compounds. The [2+3] cycloaddition reaction of the nitrile with an azide, typically sodium azide, provides a reliable method for constructing the 5-substituted-1H-tetrazole ring system. researchgate.netgoogle.comweebly.com This tetrazole group is a common bioisostere for a carboxylic acid, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. google.com

This synthetic strategy is particularly relevant in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure. nih.govplantarchives.orgyoutube.com While direct evidence for the use of this compound in the synthesis of a specific commercial ARB is not explicitly detailed in publicly available literature, its structural components are present in related compounds. The synthesis of various ARBs involves the coupling of a biphenyl (B1667301) or a related heterocyclic core with a tetrazole-containing moiety, often derived from a corresponding benzonitrile. plantarchives.org

The general synthetic approach involves the hydrolysis of the nitrile group to a carboxylic acid, which can then be further functionalized. libretexts.orgchemistrysteps.comchemguide.co.ukyoutube.com Alternatively, the nitrile can be directly converted to the tetrazole ring, which is then incorporated into the final drug molecule. researchgate.netgoogle.comweebly.com

Intermediate in Agrochemical Synthesis

The "2-chlorophenoxy" moiety is a recognized pharmacophore in the field of agrochemicals, particularly in the development of fungicides. researchgate.netnih.govfarmaciajournal.com This structural element is found in several commercial fungicides, where it contributes to the molecule's biological activity. A notable example is the compound (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, which has demonstrated potent fungicidal properties. nih.gov

While a direct synthetic route starting from this compound to a specific commercial fungicide is not explicitly documented in the reviewed literature, the presence of the 2-chlorophenoxy group in both the intermediate and the final active ingredient suggests its potential utility. The synthesis of such agrochemicals often involves the coupling of a phenoxy-containing intermediate with a heterocyclic core, such as a triazole or pyrazole. researchgate.netnih.govfarmaciajournal.comprepchem.comnih.govscielo.org.mxgoogle.comnih.gov The Ullmann condensation is a common method for forming the ether linkage between the phenol (B47542) and the aromatic ring. wikipedia.orgorganic-chemistry.orgmdpi.com

Application in Dye Synthesis

Benzonitrile derivatives are frequently employed as intermediates in the synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester. libretexts.orgwalisongo.ac.idmdpi.comontosight.ainih.govnih.gov The nitrile group can be a precursor to an azo group (-N=N-), which is the chromophore responsible for the color of many dyes. prepchem.comorganic-chemistry.orgnih.govgrowingscience.com

The synthesis of azo disperse dyes typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. While a direct application of this compound in a specific commercial dye is not detailed, its structure lends itself to such synthetic pathways. The compound 4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is an example of an azo dye containing the 2-chlorophenoxy moiety. ontosight.ai The synthesis of such dyes can involve nucleophilic aromatic substitution reactions to introduce the phenoxy group. youtube.comwalisongo.ac.idnih.govyoutube.com

Environmental Considerations and Degradation Studies of Phenoxybenzonitrile Derivatives

Environmental Fate and Transport of Chlorophenoxy Compounds

The environmental behavior of chlorophenoxy compounds is governed by a complex interplay of physical, chemical, and biological processes. who.intmdpi.com These processes determine their distribution in different environmental compartments, such as soil, water, and air, as well as their ultimate persistence.

pH Dependence of Environmental Behavior

The pH of the surrounding medium, be it soil or water, significantly influences the environmental behavior of chlorophenoxy herbicides. For instance, the adsorption of these herbicides to activated carbon, a common water treatment method, is pH-dependent; as the pH increases, adsorption decreases. dcu.ie This is because the ionization state of the molecule changes with pH. At pH values below their pKa, which for many chlorophenoxy acids is around 3, they exist in their less soluble, non-ionized form, which is more readily adsorbed. nih.gov Conversely, at higher pH, they are in their more soluble, ionized form, leading to reduced adsorption. dcu.ie

The mobility of these compounds in soil is also affected by pH. For example, the sorption of phenoxyacetic acid herbicides can be influenced by hydrogen bonding between their carboxylate groups at pH values below 4.8. mdpi.com The degradation of some phenoxy herbicides by microbial strains has been shown to be optimal at neutral to slightly alkaline pH (pH 7-8), with a significant reduction in degradation at acidic pH (pH 5). researchgate.net However, some endophytic fungi have demonstrated the ability to degrade these compounds over a wider pH range. aloki.hu

Volatilization and Adsorption Characteristics

Volatilization, the process of a substance evaporating into the air, and adsorption, the adhesion of a substance to a surface, are key factors in the environmental transport of chlorophenoxy compounds. mdpi.com Low molecular weight esters of chlorophenoxy herbicides are generally more volatile than their acid, salt, or long-chain ester forms. epa.gov This means they are more likely to enter the atmosphere after application.

Adsorption to soil particles and other materials can reduce the mobility of these compounds, preventing them from leaching into groundwater. who.int However, the extent of adsorption varies depending on the specific compound and the nature of the adsorbent material. Activated carbons are commonly used for the removal of chlorophenoxy herbicides from water due to their high adsorption capacity. mdpi.com The effectiveness of adsorption is influenced by the surface area and pore structure of the activated carbon. mdpi.com The presence of other organic matter, such as humic acid, can hinder the adsorption of these herbicides to activated carbon. dcu.ie

Microbial Degradation Pathways of Related Chlorophenols and Chlorophenoxy Herbicides

Biodegradation is a primary route for the elimination of chlorophenoxy herbicides and their derivatives from the environment. researchgate.netwho.int A diverse range of microorganisms have evolved the ability to break down these complex molecules, often using them as a source of carbon and energy. researchgate.netspringerprofessional.de

Aerobic and Anaerobic Biodegradation Mechanisms

The breakdown of chlorophenols and chlorophenoxy herbicides can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, involving different microbial pathways.

Aerobic Degradation: In the presence of oxygen, bacteria often initiate the degradation of chlorophenoxy herbicides by cleaving the ether bond, leading to the formation of the corresponding chlorophenol. nih.gov For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) begins with its conversion to 2,4-dichlorophenol (B122985) (2,4-DCP). d-nb.info This is followed by further degradation of the chlorophenol, often through hydroxylation to form a chlorocatechol. d-nb.info The aromatic ring of the chlorocatechol is then cleaved, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways. d-nb.inforesearchgate.net

Anaerobic Degradation: Under anaerobic conditions, a key initial step is often reductive dechlorination, where a chlorine atom is removed from the aromatic ring. nih.govsci-hub.se This process is particularly important for highly chlorinated phenols, as it can reduce their toxicity and make them more amenable to further degradation. sci-hub.se For instance, in unacclimated sludge, the degradation of dichlorophenols often begins with the removal of a chlorine atom at the ortho position to the hydroxyl group. nih.gov The resulting monochlorophenols are then further degraded. nih.gov Complete mineralization of some chlorophenols to methane (B114726) and carbon dioxide has been observed under anaerobic conditions. nih.gov

Identification of Microbial Strains Involved in Degradation

Numerous bacterial strains capable of degrading chlorophenols and chlorophenoxy herbicides have been isolated and characterized. d-nb.inforesearchgate.net These microorganisms exhibit a remarkable diversity in their metabolic capabilities.

| Microbial Strain | Degraded Compound(s) | Reference |

| Pseudomonas sp. strain B13 | Chlorocatechols | nih.gov |

| Alcaligenes sp. A7-2 | 2-Chlorophenol (B165306) | d-nb.infonih.gov |

| Ralstonia pickettii LD1 | 2-Chlorophenol, 3-Chlorophenol, 4-Chlorophenol (B41353) | d-nb.info |

| Rhodococcus opacus 1G | Chlorophenols | d-nb.info |

| Alcaligenes xylosoxidans JH1 | Chloro- and methylphenols | d-nb.info |

| Streptomyces rochei 303 | 2-Chlorophenol | d-nb.info |

| Arthrobacter chlorophenolicus sp. nov. | 4-Chlorophenol | d-nb.info |

| Comamonas testosteroni CPW301 | 4-Chlorophenol, Phenol (B47542) | d-nb.info |

| Herbaspirillum chlorophenolicum sp. nov. | 4-Chlorophenol | d-nb.info |

| Pseudomonas cepacia AC1100 | 2,4,5-Trichlorophenoxyacetic acid | researchgate.net |

| Alcaligenes eutrophus JMP134 | 2,4-Dichlorophenoxyacetic acid | researchgate.net |

| Phomopsis sp. | 4-chloro-2-methylphenoxyacetic acid (MCPA) | aloki.hu |

These are just a few examples, and the list of microorganisms with the ability to degrade these compounds continues to grow as research in this area progresses.

Influence of Molecular Structure on Biodegradation Resistance

The molecular structure of chlorophenoxy compounds plays a significant role in their susceptibility to microbial degradation. The number and position of chlorine atoms on the aromatic ring are particularly important factors.

Generally, polychlorinated phenols, such as dichlorophenols and trichlorophenols, are more resistant to biodegradation than monochlorophenols. d-nb.info The increased number of chlorine atoms can make the aromatic ring less susceptible to electrophilic attack by microbial enzymes.

The position of the chlorine atoms also influences degradability. For example, in anaerobic degradation of dichlorophenols by unacclimated sludge, the chlorine atom ortho to the hydroxyl group is often the first to be removed. nih.gov Some isomers, such as 3,4-dichlorophenol (B42033) and 3,5-dichlorophenol, have been found to be persistent under these conditions. nih.gov Similarly, the isomer 2,4,5-trichlorophenol (B144370) has shown resistance to degradation by certain mixed microbial cultures. researchgate.net The presence of other substituents on the aromatic ring can also affect biodegradation rates.

Photodegradation Studies of Related Chlorinated Aromatic Compounds

The photodegradation of 4-(2-Chlorophenoxy)benzonitrile is not extensively documented in publicly available literature. However, insights into its potential photochemical fate can be extrapolated from studies on structurally similar compounds, such as chlorinated diphenyl ethers and other chlorinated aromatic compounds. The primary mechanism of photodegradation for many chlorinated aromatic compounds involves the cleavage of the carbon-chlorine (C-Cl) bond upon absorption of ultraviolet (UV) radiation.

Studies on polychlorinated diphenyl ethers (PCDEs), which share the chlorophenoxy moiety with this compound, indicate that photolysis is a significant degradation pathway. nih.govacs.org The photochemistry of these compounds often involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can lead to the formation of lower chlorinated congeners, which may exhibit different toxicity and persistence profiles. For instance, the photolysis of higher chlorinated diphenyl ethers can generate a series of less chlorinated intermediates. nih.gov

Similarly, research on polybrominated diphenyl ethers (PBDEs) shows that photodebromination is a primary degradation route in various environmental compartments, including water and soil suspensions. mdpi.commdpi.comresearchgate.net The rate of degradation is influenced by factors such as the light source and intensity, with UV light being the most effective. mdpi.com The presence of soil particles can inhibit photodegradation due to light-shielding effects. mdpi.com It is plausible that this compound would undergo a similar photolytic cleavage of the C-Cl bond, leading to the formation of 4-phenoxybenzonitrile (B1345653) and other degradation products.

The environmental matrix also plays a crucial role. In aquatic environments, the presence of natural photosensitizers, such as humic acids, can influence the rate and pathway of photodegradation. For some chlorinated compounds, these substances can accelerate degradation through the generation of reactive oxygen species. Conversely, they can also act as light screens, thereby inhibiting direct photolysis. mdpi.com

The photodegradation of the benzonitrile (B105546) herbicide bromoxynil (B128292), which contains a nitrile group on a halogenated aromatic ring, has also been studied. Its degradation is influenced by environmental conditions, and photolysis is a recognized dissipation pathway. canada.ca This suggests that the benzonitrile moiety in this compound is also susceptible to photochemical reactions.

Table 1: Photodegradation Half-lives of Related Compounds

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation processes, such as hydrolysis and oxidation, are critical in determining the environmental persistence of organic compounds like this compound. These processes can occur in soil, water, and sediments.

Hydrolysis: The benzonitrile group (-C≡N) in this compound is susceptible to hydrolysis. The hydrolysis of aromatic nitriles can be catalyzed by both acids and bases. acs.orgnih.govacs.orgdocksci.com Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. nih.govacs.org This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid. nih.govacs.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, also forming an amide intermediate that is further hydrolyzed. nih.gov Therefore, it is anticipated that this compound can hydrolyze to form 4-(2-Chlorophenoxy)benzamide and subsequently 4-(2-Chlorophenoxy)benzoic acid. The rate of hydrolysis is dependent on the pH of the environmental matrix.

Oxidation: The aromatic rings of this compound are subject to oxidation. In soil and aquatic environments, oxidation can be mediated by various chemical oxidants or through advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH). Studies on the oxidation of chlorophenols in soil have shown that they can be degraded by processes such as Fenton oxidation, which generates hydroxyl radicals. This suggests that the chlorophenoxy ring of the molecule is a likely site for oxidative attack. Oxidation of aromatic compounds can lead to ring hydroxylation and eventual ring cleavage, resulting in the formation of smaller, more biodegradable molecules. The oxidation of chlorinated aromatic compounds can also be initiated by other oxidants like chlorine dioxide.

Table 2: Potential Abiotic Degradation Pathways and Products

Future Directions and Emerging Research Avenues for 4 2 Chlorophenoxy Benzonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of diaryl ethers, the core structure of 4-(2-Chlorophenoxy)benzonitrile, has traditionally relied on methods like the Ullmann condensation. However, emerging research focuses on developing more sustainable and efficient synthetic protocols. Future investigations are likely to concentrate on minimizing waste, avoiding harsh reaction conditions, and reducing catalyst loading.

A primary avenue of research is the application of nanocatalysis . Nano-sized metal catalysts offer a high surface-to-volume ratio, which can lead to rapid carbon-oxygen (C-O) bond formation under milder and often ligand-free conditions, enhancing the sustainability of the synthesis. nih.gov Another promising direction is the use of alternative energy sources to drive the reaction. Techniques such as microwave-assisted synthesis, ultrasound, and mechanochemistry have shown success in synthesizing related heterocyclic compounds in excellent yields and represent a significant step towards green chemistry. acs.org

Furthermore, the development of novel catalytic systems continues to be a priority. Hypervalent iodine-mediated C-H functionalization is an emerging method for creating diaryl ether linkages, offering a modern alternative to traditional metal-catalyzed cross-couplings. researchgate.net The exploration of deep eutectic solvents as reaction media also presents a sustainable choice, potentially replacing volatile organic compounds. acs.org

Table 1: Comparison of Synthetic Strategies for Diaryl Ether Formation

| Method | Potential Advantages for this compound Synthesis | Research Focus |

| Nano-catalysis | Milder reaction conditions, ligand-free protocols, higher efficiency. nih.gov | Development of robust and recyclable nano-sized metal catalysts. |

| Microwave/Ultrasound | Rapid heating, shorter reaction times, often higher yields. acs.org | Optimization of reaction parameters and solvent selection. |

| Mechanochemistry | Solvent-free or low-solvent conditions, reduced waste. acs.org | Grinding and milling techniques for solid-state synthesis. |

| Hypervalent Iodine | Metal-free C-H functionalization, alternative reaction pathways. researchgate.net | Design of new iodine(III) reagents and scope expansion. |

| Deep Eutectic Solvents | Biodegradable and low-volatility reaction media. acs.org | Screening of solvent compositions for optimal solubility and reactivity. |

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry offers powerful tools to predict and design novel molecules without the immediate need for synthetic experimentation. For this compound, future research will likely involve the use of advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics, to design derivatives with specific, tailored properties for a range of applications. who.intepa.gov

One key area is in materials science . By modifying the substituents on the aromatic rings, it is possible to tune the electronic and photophysical properties. Computational studies can predict how changes will affect characteristics like thermally activated delayed fluorescence (TADF), which is crucial for developing next-generation Organic Light-Emitting Diodes (OLEDs). slideshare.netcapes.gov.br Similarly, the design of derivatives with specific mechanofluorochromic properties—where the color of fluorescence changes in response to mechanical stress—could be guided by computational modeling of their supramolecular packing. slideshare.net

In the context of medicinal chemistry , computational docking simulations can predict the binding affinity of derivatives with biological targets. who.intcuni.cz For instance, studies on other benzonitrile-containing molecules, such as Selective Androgen Receptor Modulators (SARMs), use computational methods to understand how structural modifications influence protein-ligand interactions. who.intepa.gov This approach could be used to design this compound derivatives as potential inhibitors or modulators for specific enzymes or receptors. The calculation of Molecular Electrostatic Potential (MEP) maps can further help in predicting reactive sites and intermolecular interactions. epa.gov

Exploration of New Catalytic Applications in Organic Synthesis

The unique combination of functional groups in this compound—a diaryl ether, a nitrile, and a chloro-substituent—suggests potential applications in catalysis. Future research could explore the molecule not just as a synthetic target, but as a functional component within catalytic systems.

The diaryl ether scaffold is a known structural motif in the design of high-performance ligands for transition metal catalysis and in the architecture of organocatalysts . nih.govnih.gov The specific stereochemistry and electronic properties of the diaryl ether linkage can influence the selectivity and activity of a catalytic center. Research could focus on synthesizing chiral versions of this compound or related structures to serve as ligands in asymmetric catalysis.

The benzonitrile (B105546) group itself is also of interest. The nitrogen atom's lone pair can coordinate to metal centers, and there is growing interest in the catalytic activation of nitriles . nih.gov Complexes involving this compound could be investigated for their ability to catalyze reactions such as hydration, reduction, or cycloadditions involving the nitrile functionality of other substrates. The interplay between the ether oxygen, the nitrile nitrogen, and the chlorinated ring could lead to unique coordination behavior and catalytic activity.

Integration into Complex Supramolecular Architectures and Nanomaterials

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to assemble molecules into highly ordered and functional larger structures. The structural features of this compound make it an intriguing building block for such architectures.

The nitrile group is a particularly effective hydrogen bond acceptor, capable of directing molecular self-assembly. Recent studies have shown that supramolecular macrocycles, such as phosphorylated cavitands, can precisely recognize and bind benzonitrile derivatives, forming stable host-guest complexes. cuni.cz This "lock-and-key" recognition could be exploited to integrate this compound into sensor arrays or controlled-release systems. The specific interactions of the nitrile group were found to cause a discernible shift in NMR spectra, indicating a strong and specific binding event. cuni.cz

Investigation of Environmental Remediation Strategies for Related Contaminants

Chlorophenoxy compounds are a well-known class of herbicides, and their presence in the environment is a significant concern. who.intwikitox.org Future research must therefore include the development of effective remediation strategies for this class of contaminants. Since this compound belongs to this family, understanding how to degrade related molecules is crucial.

Advanced Oxidation Processes (AOPs) are a highly promising avenue. These methods rely on the generation of highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. researchgate.netnih.gov Techniques like the Fenton process (using iron and hydrogen peroxide), photo-Fenton, and ozonation have been shown to effectively degrade chlorophenoxyacetic acids and other chlorinated pollutants in water. nih.govnih.gov A key research goal is to optimize these processes to achieve complete mineralization, converting the organic pollutants into harmless inorganic substances like water, carbon dioxide, and chloride ions. nih.gov

Bioremediation offers a more sustainable approach. This involves using microorganisms that can metabolize chlorinated aromatic compounds. slideshare.netresearchgate.net Research has identified bacterial strains from genera such as Pseudomonas and Burkholderia that are capable of degrading these pollutants. researchgate.net Future work could focus on isolating or engineering more robust microbial strains and exploring strategies like cometabolism, where the microbes degrade the pollutant while feeding on another carbon source. nih.gov Combining chemical and biological methods, where an initial AOP treatment breaks down the highly toxic parent compound into more biodegradable intermediates that are then treated biologically, is another promising strategy. nih.gov

Other emerging technologies include catalytic hydrodechlorination , which uses a catalyst (often palladium-based) to replace chlorine atoms with hydrogen, and degradation in subcritical water , which uses high-temperature, high-pressure water as a medium to destroy organochlorine pollutants. mdpi.comscilit.com

Table 2: Emerging Remediation Technologies for Chlorophenoxy-Related Contaminants

| Technology | Mechanism | Potential Advantages | Key Research Challenges |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to oxidize pollutants. nih.govnih.gov | Rapid degradation; can treat a wide range of compounds. | High cost; potential formation of toxic byproducts if not optimized. |

| Bioremediation | Use of microorganisms to metabolize pollutants. cuni.czresearchgate.net | Environmentally friendly; low cost; potential for in-situ application. | Slow process; requires specific microbial strains and conditions. |

| Catalytic Hydrodechlorination | Catalytic replacement of chlorine atoms with hydrogen. scilit.com | Effective for detoxification by removing chlorine. | Catalyst deactivation; cost of noble metal catalysts. |

| Subcritical Water Oxidation | Use of water at high temperature and pressure as a reactive medium. mdpi.com | "Green" solvent (water); can achieve complete destruction. | High energy requirements for temperature and pressure. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chlorophenoxy)benzonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chlorophenol and 4-cyanophenol derivatives. A base like potassium carbonate in dimethylformamide (DMF) facilitates deprotonation and ether bond formation under reflux (60–80°C). Industrial-scale synthesis may employ continuous flow reactors to optimize purity and yield .

- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reactants. For example, excess 2-chlorophenol ensures complete conversion of the nitrile precursor.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- NMR : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~115 ppm). The chloro substituent induces deshielding in adjacent protons .

- IR : Stretching vibrations for C≡N (~2230 cm) and C-O-C (~1250 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 243.6 (CHClNO) with fragmentation patterns reflecting cleavage of the ether bond .

Q. What purification methods are effective for isolating this compound?

- Recrystallization using ethanol/water mixtures removes unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves isomers or byproducts. Purity >98% is achievable via these methods .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- DFT Analysis : Calculated vibrational frequencies (e.g., C≡N stretching) align with experimental IR data. HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, favoring SNAr reactions .

- Molecular Docking : The nitrile group may interact with kinase active sites (e.g., ATP-binding pockets), suggesting potential as a kinase inhibitor. In silico models guide structural modifications for enhanced binding .

Q. How can researchers resolve contradictions in experimental vs. theoretical spectral data for this compound?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Hybrid approaches combining experimental data with DFT-level corrections (e.g., PCM solvent models) improve accuracy .

- Validation : Cross-referencing with X-ray crystallography (if available) or 2D NMR (COSY, HSQC) resolves ambiguous assignments .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- The electron-withdrawing nitrile group activates the aromatic ring for SNAr. Ortho-chloro substituents sterically hinder but electronically activate the para-position. Kinetic studies (e.g., monitoring by HPLC) reveal rate dependence on base strength and solvent polarity .

Q. How does this compound compare structurally and functionally to analogs like 4-(2-Bromophenoxy)benzonitrile?

- Comparative Table :

| Property | 4-(2-Cl) Analog | 4-(2-Br) Analog |

|---|---|---|

| Molecular Weight | 243.66 g/mol | 288.10 g/mol |

| Reactivity in SNAr | Moderate | Higher (Br is better leaving group) |

| LogP (Lipophilicity) | 3.2 | 3.5 |

- Bromine’s larger atomic radius increases steric effects but enhances leaving-group ability .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation. Work under fume hoods to avoid inhalation. Waste disposal must comply with EPA guidelines for halogenated organics .

Q. How can researchers design degradation studies to assess environmental persistence?

- Hydrolysis studies (pH 4–9, 25–50°C) monitor nitrile conversion to amides/acids. Photodegradation under UV light identifies breakdown products via LC-MS. Half-life data inform ecotoxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。